molecular formula C14H17N2O3+ B11643737 1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane

1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11643737
M. Wt: 261.30 g/mol
InChI Key: ZZVZNVWBYXKUPD-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a nitrobenzyl group attached to a bicyclic azoniabicyclo[2.2.2]octane core, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 2-nitrobenzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

    Addition: The compound can participate in addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, thiols, amines, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bicyclic core of the compound allows it to act as a stable scaffold for binding to target proteins and modulating their activity .

Comparison with Similar Compounds

1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[2.2.2]octane can be compared with other similar compounds such as:

The uniqueness of 1-(2-Nitrobenzyl)-3-oxo-1-azoniabicyclo[222]octane lies in its combination of a nitrobenzyl group with a bicyclic azoniabicyclo[22

Properties

Molecular Formula

C14H17N2O3+

Molecular Weight

261.30 g/mol

IUPAC Name

1-[(2-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H17N2O3/c17-14-10-16(7-5-11(14)6-8-16)9-12-3-1-2-4-13(12)15(18)19/h1-4,11H,5-10H2/q+1

InChI Key

ZZVZNVWBYXKUPD-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(=O)C2)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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